2-(4-Bromothiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C5H5BrN2OS |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
2-(4-bromo-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H5BrN2OS/c6-3-2-10-5(8-3)1-4(7)9/h2H,1H2,(H2,7,9) |
InChI Key |
SLGCYXRMMGXJER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)CC(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 4-Bromothiazol-2-amine
One straightforward method involves reacting 4-bromothiazol-2-amine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The base neutralizes the acid formed during the reaction, and reflux conditions are often employed to drive the reaction to completion. This method yields 2-(4-bromothiazol-2-yl)acetamide with moderate to good yields.
-
- Reagents: 4-bromothiazol-2-amine, acetic anhydride or acetyl chloride
- Base: Pyridine or triethylamine
- Solvent: Often anhydrous solvents like dichloromethane or THF
- Temperature: Reflux (typically 60–80 °C)
- Time: Several hours until completion
Notes: The reaction must be monitored to avoid over-acylation or side reactions. The product is purified by recrystallization or chromatography.
Halogen Dance Rearrangement and Boc Protection Strategy
A more sophisticated approach involves the synthesis of a Boc-protected 2-aminothiazole intermediate, followed by halogen dance rearrangement to introduce the bromine at the 4-position. This method, reported recently, allows for better control over regioselectivity and stability of intermediates.
-
- Boc protection of 2-aminothiazole to form a carbamate intermediate.
- Halogen dance rearrangement using lithium diisopropylamide (LiNPr2i) in THF at low temperature (0–10 °C) to shift the bromine substituent to the 4-position.
- Deprotection of the Boc group under mild acidic conditions to yield 4-bromo-2-aminothiazole.
- Subsequent acylation with acetic anhydride or acetyl chloride to form the acetamide.
-
- High regioselectivity for 4-bromo substitution.
- Improved yields and purity due to protection/deprotection steps.
- Avoids decomposition issues seen with free amine intermediates.
-
- Boc protection: Standard carbamate formation conditions.
- Halogen dance: LiNPr2i in THF, 20 min at 0–10 °C, yield ~91%.
- Acylation: Acetic anhydride with DMAP or triethylamine in THF at room temperature.
Synthesis via α-Haloacetamide Intermediate
Another method involves the preparation of a chloroacetamide intermediate by reacting 2-aminothiazole derivatives with chloroacetyl chloride in the presence of triethylamine in solvents like 1,4-dioxane or DMF. This α-haloacetamide intermediate is then reacted with 4-bromothiazol-2-amine or other nucleophiles to yield the target acetamide.
-
- React 2-aminothiazole with chloroacetyl chloride and triethylamine in 1,4-dioxane at room temperature for 2 hours.
- Isolate the chloroacetamide intermediate.
- React the intermediate with 4-bromothiazol-2-amine in ethanol under reflux for 4–6 hours.
- Purify the product by filtration, washing, and recrystallization.
Characterization: IR spectroscopy shows characteristic C=O absorption near 1690 cm⁻¹; NMR confirms the amide structure.
| Method | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Acylation | 4-bromothiazol-2-amine + Ac2O/AcCl, base, reflux | Moderate (60–80%) | Simple, straightforward | Possible side reactions, moderate yield |
| Boc Protection + Halogen Dance | Boc protection, LiNPr2i (THF, 0–10 °C), acylation | High (~90%) | High regioselectivity, purity | Multi-step, requires low temp and sensitive reagents |
| α-Haloacetamide Intermediate | Chloroacetyl chloride + 2-aminothiazole, then nucleophilic substitution | Moderate to high (70–85%) | Versatile intermediate, good yields | Requires intermediate isolation, longer reaction times |
The Boc protection and halogen dance rearrangement method is considered the most efficient for obtaining 4-bromo substitution at the thiazole ring with high regioselectivity and yield, overcoming instability issues of free amines.
Direct acylation methods are widely used industrially due to their simplicity but may suffer from lower selectivity and yield.
The α-haloacetamide intermediate route offers a versatile synthetic handle for further functionalization and has been used to prepare various substituted thiazolyl acetamides with good yields and purity.
Characterization techniques such as IR, NMR, and mass spectrometry are essential to confirm the structure and purity of the synthesized compound. IR typically shows a strong amide C=O stretch near 1680–1700 cm⁻¹, and NMR confirms the acetamide and thiazole ring protons and carbons.
The preparation of this compound can be achieved by several synthetic routes, each with distinct advantages. The choice of method depends on the desired scale, purity, and available resources. The Boc protection combined with halogen dance rearrangement followed by acylation currently represents the most advanced and selective approach, while direct acylation remains practical for routine synthesis. The α-haloacetamide intermediate method provides a flexible pathway for further derivatization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Acylation Reactions: The acetamide group can participate in further acylation reactions to form more complex derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Triethylamine: Used as a base in substitution reactions.
Acetyl Chloride: Used in acylation reactions.
Dichloromethane: Commonly used as a solvent.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while acylation reactions can produce more complex acetamide derivatives .
Scientific Research Applications
2-(4-Bromothiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiazol-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The bromine atom and acetamide group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Key Comparative Insights:
Compounds with sulfonyl-piperazine groups (e.g., derivatives 47–50) exhibit broad-spectrum antimicrobial activity due to enhanced solubility and interaction with microbial membranes . The sulfinyl group in 2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)thiazol-2-yl]acetamide introduces chirality, which may influence pharmacokinetics and target selectivity .
Synthetic Approaches: Brominated thiazole acetamides are often synthesized via nucleophilic substitution or coupling reactions. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (compound 17) was prepared by reacting a 2-aminothiazole derivative with chloroacetyl chloride . Benzo[d]thiazole-sulfonyl derivatives (47–50) involve sulfonylation of piperazine intermediates followed by acetamide coupling .
Pharmacological Potential: Thiazole-acetamide hybrids demonstrate diverse activities: chloroacetamide derivatives show promise in anticancer research , while sulfonyl-piperazine analogs target gram-positive bacteria and fungi . Phenoxy acetamides (e.g., 2-(2-bromo-4-methylphenoxy)acetamide) are explored for agrochemical and pharmaceutical applications due to their stability and bioavailability .
Q & A
Q. What are the recommended synthetic routes for 2-(4-Bromothiazol-2-yl)acetamide, and how can reaction conditions be optimized?
A common method involves reacting a brominated thiazole precursor (e.g., 2-amino-4-bromothiazole) with chloroacetyl chloride in dimethylformamide (DMF) at room temperature for 24 hours. The product is precipitated using ice-water, washed with ethanol, and recrystallized for purification . Optimization may include adjusting stoichiometry, solvent polarity, or temperature to improve yield and purity. For brominated derivatives, inert atmospheres may reduce side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR (¹H/¹³C) to confirm substituent positions on the thiazole ring and acetamide group.
- FT-IR to identify carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass spectrometry (ESI or EI-MS) for molecular ion validation.
- X-ray diffraction (single-crystal) for absolute configuration determination, as demonstrated for structurally similar bromophenyl acetamides .
Q. What safety protocols are essential when handling this compound?
Standard precautions include:
- PPE : Lab coat, gloves, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., chloroacetyl chloride).
- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for inhalation or ingestion, as outlined in safety data sheets for analogous brominated acetamides .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
Single-crystal XRD with SHELXL refinement (e.g., using Olex2 or WinGX interfaces) allows precise determination of bond lengths, angles, and intermolecular interactions. For brominated thiazoles, anomalous scattering from bromine enhances phase determination. Key parameters include:
Q. How should researchers address discrepancies between computational predictions and experimental reactivity data for this compound?
Contradictions may arise from:
- Solvent effects : DFT calculations often assume gas-phase conditions; include PCM (Polarizable Continuum Model) to simulate solvent interactions .
- Tautomerism : Thiazole rings may exhibit tautomeric shifts; validate via variable-temperature NMR or XRD.
- Kinetic vs. thermodynamic control : Monitor reaction intermediates using LC-MS or in-situ IR.
Q. What strategies improve yield in multi-step syntheses of this compound derivatives?
- Stepwise purification : Isolate intermediates (e.g., brominated thiazole precursors) via column chromatography before acetamide formation.
- Catalytic optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions.
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity for brominated products.
Q. How can molecular docking predict the bioactivity of this compound against therapeutic targets?
- Protein preparation : Retrieve target structures (e.g., SARS-CoV-2 Mpro or kinase enzymes) from PDB; optimize hydrogen bonding and protonation states.
- Docking software : Use AutoDock Vina or Schrödinger Glide with flexible ligand settings.
- Validation : Compare docking scores (e.g., binding energy ≤ −7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays, as shown for related thiazole derivatives .
Q. What challenges arise in refining crystallographic data for brominated thiazole-acetamide hybrids using SHELXL?
- Disorder modeling : Bromine’s high electron density may cause anisotropic displacement artifacts; apply ISOR and DELU restraints.
- Twinned crystals : Use SHELXT for initial phase solutions and TWINLAW to identify twin domains .
- Hydrogen bonding networks : Manually assign H-atoms in acetamide groups if automated placement fails .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the acetamide group.
- Crystallography : For brominated compounds, collect high-resolution data (≤ 0.8 Å) to resolve heavy atom positions .
- Docking : Include solvation energy corrections (e.g., MM-GBSA) to improve binding affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
